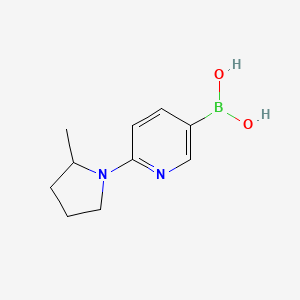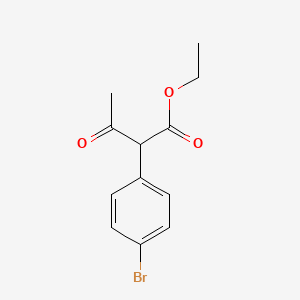
Ethyl 2-(4-bromophenyl)-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(4-Bromophényl)-3-oxobutanoate d'éthyle est un composé organique de formule moléculaire C10H11BrO3. C'est un dérivé de l'acide butanoïque et contient un groupe bromophényle, ce qui en fait un intermédiaire précieux dans la synthèse organique. Ce composé est souvent utilisé dans la préparation de divers produits pharmaceutiques et agrochimiques en raison de ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-(4-Bromophényl)-3-oxobutanoate d'éthyle implique généralement l'estérification de l'acide 4-bromophénylacétique avec l'acétoacétate d'éthyle. La réaction est catalysée par un acide, tel que l'acide sulfurique, et se déroule sous reflux. Le schéma réactionnel général est le suivant :
Acide 4-bromophénylacétique+Acétoacétate d'éthyleH2SO4{_svg_1}2-(4-Bromophényl)-3-oxobutanoate d'éthyle
Méthodes de production industrielle
En milieu industriel, la production du 2-(4-Bromophényl)-3-oxobutanoate d'éthyle peut être mise à l'échelle en utilisant des réacteurs à écoulement continu. Cette méthode permet un meilleur contrôle des conditions réactionnelles, telles que la température et la pression, conduisant à des rendements et une pureté plus élevés du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(4-Bromophényl)-3-oxobutanoate d'éthyle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe céto en un groupe hydroxyle.
Substitution : L'atome de brome dans le cycle phényle peut être substitué par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont généralement utilisés comme agents réducteurs.
Substitution : Les nucléophiles tels que les amines ou les thiols peuvent être utilisés dans les réactions de substitution, souvent en présence d'une base comme l'hydroxyde de sodium (NaOH).
Principaux produits formés
Oxydation : Dérivés de l'acide 4-bromophénylacétique.
Réduction : 2-(4-Bromophényl)-3-hydroxybutanoate d'éthyle.
Substitution : Divers dérivés phényliques substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
Le 2-(4-Bromophényl)-3-oxobutanoate d'éthyle a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques complexes.
Biologie : Employé dans l'étude des réactions catalysées par les enzymes et des voies métaboliques.
Médecine : Sert de précurseur dans la synthèse de composés pharmaceutiques ayant des effets thérapeutiques potentiels.
Industrie : Utilisé dans la production d'agrochimiques et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action du 2-(4-Bromophényl)-3-oxobutanoate d'éthyle implique son interaction avec diverses cibles moléculaires. Le groupe bromophényle peut participer à des réactions de substitution électrophile aromatique, tandis que les groupes céto et ester peuvent subir des réactions d'addition et de substitution nucléophiles. Ces interactions permettent au composé d'agir comme un intermédiaire polyvalent dans la synthèse organique.
Applications De Recherche Scientifique
Ethyl 2-(4-bromophenyl)-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 2-(4-bromophenyl)-3-oxobutanoate involves its interaction with various molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the keto and ester groups can undergo nucleophilic addition and substitution reactions. These interactions enable the compound to act as a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Composés similaires
2-(4-Bromophényl)acétate d'éthyle : Structure similaire mais sans le groupe céto.
Acide 4-bromophénylacétique : Précurseur dans la synthèse du 2-(4-Bromophényl)-3-oxobutanoate d'éthyle.
Acétoacétate d'éthyle : Un autre précurseur utilisé dans la synthèse.
Unicité
Le 2-(4-Bromophényl)-3-oxobutanoate d'éthyle est unique en raison de la présence à la fois du groupe bromophényle et du groupe céto, qui confèrent des schémas de réactivité distincts. Cela en fait un intermédiaire précieux pour la synthèse d'une large gamme de composés aux propriétés chimiques et biologiques diverses.
Propriétés
Formule moléculaire |
C12H13BrO3 |
|---|---|
Poids moléculaire |
285.13 g/mol |
Nom IUPAC |
ethyl 2-(4-bromophenyl)-3-oxobutanoate |
InChI |
InChI=1S/C12H13BrO3/c1-3-16-12(15)11(8(2)14)9-4-6-10(13)7-5-9/h4-7,11H,3H2,1-2H3 |
Clé InChI |
FLMVDGWSCCNSCE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1=CC=C(C=C1)Br)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



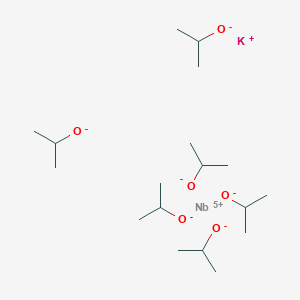
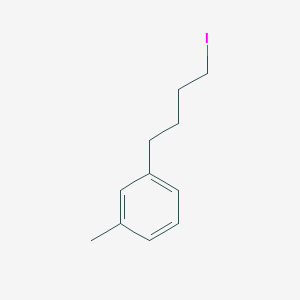
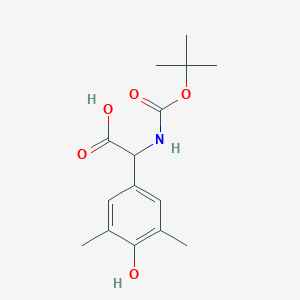
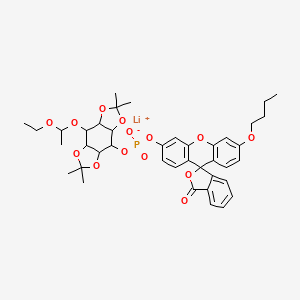
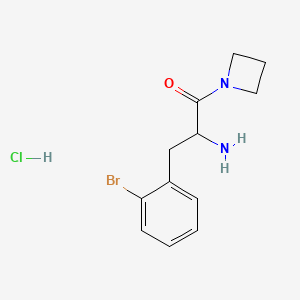
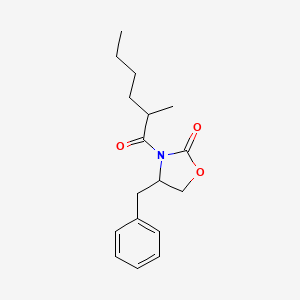


![benzyl 3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate](/img/structure/B12285856.png)
![[10,13-Dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-17-oxo-2-piperidin-1-yl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate;bromide](/img/structure/B12285857.png)


